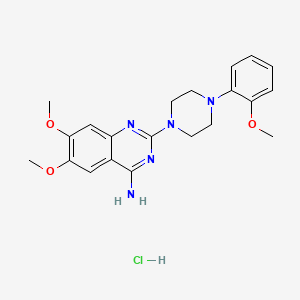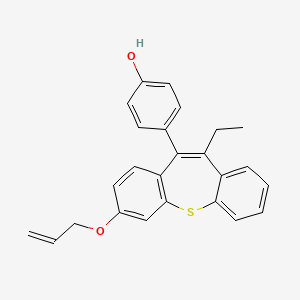
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is a complex organic compound belonging to the class of dibenzo[b,f]thiepins. These compounds are known for their diverse pharmacological properties, including antiestrogenic and neuroleptic activities . The unique structure of this compound, featuring a dibenzo[b,f]thiepin core with an allyloxy and ethyl substituent, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dibenzo[b,f]thiepin core through a series of cyclization reactions. The allyloxy and ethyl groups are then introduced via nucleophilic substitution and alkylation reactions, respectively . Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiepin ring can be reduced to form dihydro derivatives.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols. These products retain the core dibenzo[b,f]thiepin structure but exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antiestrogenic and neuroleptic activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- involves its interaction with specific molecular targets, such as estrogen receptors and neurotransmitter receptors. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The pathways involved include inhibition of estrogen receptor signaling and modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f]oxepins: Similar structure but with an oxygen atom in place of sulfur.
Dibenzo[a,e]cyclooctenes: Different ring fusion pattern but similar pharmacological properties.
Dibenzo[b,f]thiocins: Contain a sulfur atom but differ in the position of substituents.
Uniqueness
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
85850-86-8 |
|---|---|
Molekularformel |
C25H22O2S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzothiepin-5-yl)phenol |
InChI |
InChI=1S/C25H22O2S/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3 |
InChI-Schlüssel |
KZAHIQFFJCFOEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC=C)SC3=CC=CC=C31)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


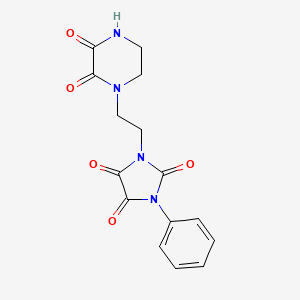

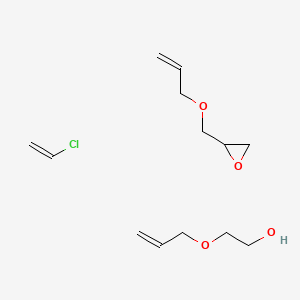
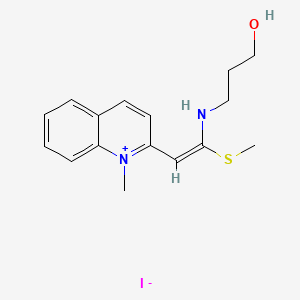
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
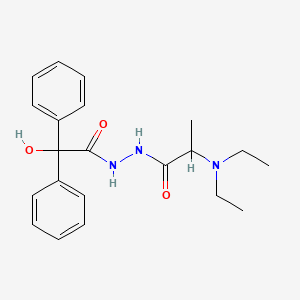
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
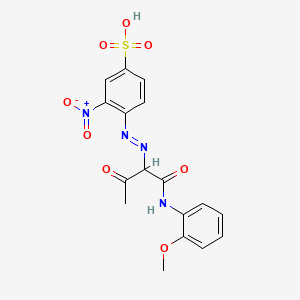
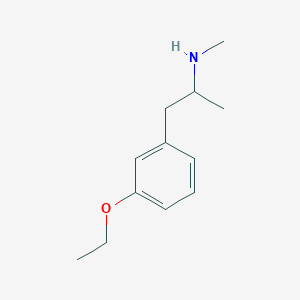
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)


![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
